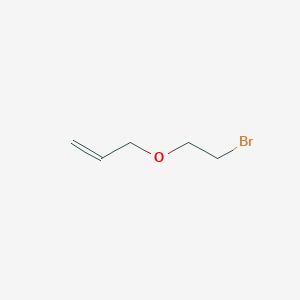
3-(2-Bromoethoxy)prop-1-ene
Descripción general
Descripción
3-(2-Bromoethoxy)prop-1-ene is a research chemical with the CAS Number: 15424-04-1 . It has a molecular weight of 165.03 . It’s a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-bromoethoxy)-1-propene . The InChI code is 1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2 .Physical And Chemical Properties Analysis
3-(2-Bromoethoxy)prop-1-ene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Benzimidazoles
3-(2-Bromoethoxy)prop-1-ene: is utilized in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles , which are compounds with H1-antihistaminic activity . These benzimidazoles are significant due to their potential use in treating allergic reactions and are part of ongoing research for new antihistamine drugs.
Claisen Rearrangement Studies
This compound is a candidate for studying the Claisen rearrangement , a fundamental reaction in organic chemistry where an allyl vinyl ether is converted into a γ,δ-unsaturated carbonyl compound . The rearrangement is a key step in the synthesis of complex natural products and pharmaceuticals.
Safety and Hazards
Mecanismo De Acción
Target of Action
3-(2-Bromoethoxy)prop-1-ene is a research chemical that has been used in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles . These benzimidazoles are known to act as H1-antihistaminic agents , suggesting that the primary targets of 3-(2-Bromoethoxy)prop-1-ene could be histamine receptors, particularly the H1 receptor. Histamine receptors play a crucial role in immune response, acting as the primary mediators of inflammatory and immediate allergic reactions.
Propiedades
IUPAC Name |
3-(2-bromoethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQSWGCPAYJSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398948 | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)prop-1-ene | |
CAS RN |
15424-04-1 | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(2-Bromoethoxy)prop-1-ene in the synthesis described in the research paper?
A1: 3-(2-Bromoethoxy)prop-1-ene acts as an alkylating agent in the synthesis of trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene-1,4-dicarboxylic acid []. The synthesis involves a Birch reduction of terephthalic acid, generating a reactive intermediate. 3-(2-Bromoethoxy)prop-1-ene then reacts with this intermediate, introducing the allyloxyethyl groups to the molecule. This reaction is key for achieving the final structure of the target dicarboxylic acid derivative.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




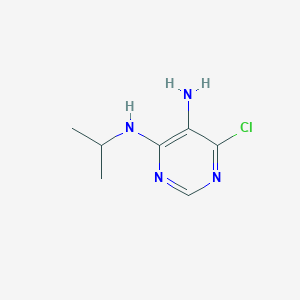
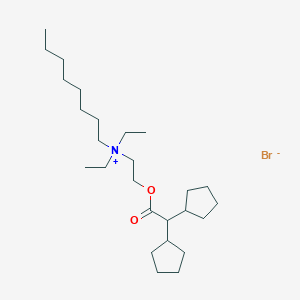
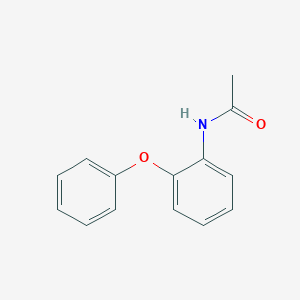

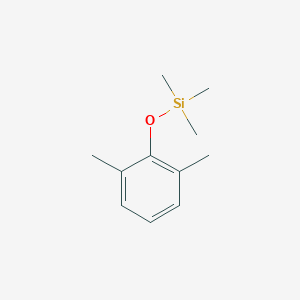
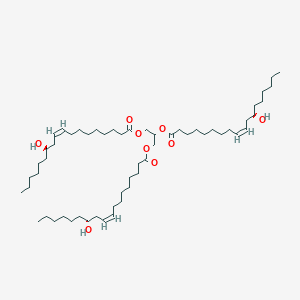

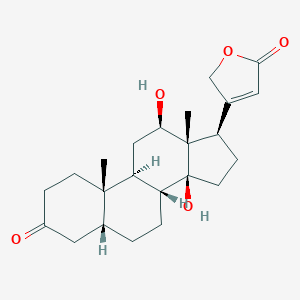


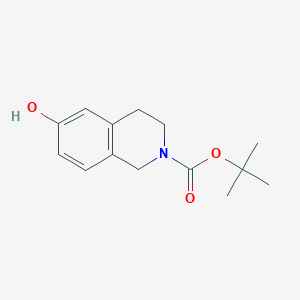
![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
